What are the physical and chemical properties of Mandelonitrile?
What are the physical and chemical properties of Mandelonitrile?
An In-depth Technical Guide to the Physical and Chemical Properties of Mandelonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelonitrile (CAS No: 532-28-5), also known as benzaldehyde cyanohydrin, is an alpha-hydroxynitrile that serves as a crucial intermediate in organic synthesis and occurs naturally in various plant species.[1][2][3] It is the aglycone component of cyanogenic glycosides like amygdalin and prunasin, found in the pits of fruits such as almonds, apricots, and peaches.[1][4] Structurally, it is the cyanohydrin derivative of benzaldehyde.[1] This document provides a comprehensive overview of the physical and chemical properties of mandelonitrile, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions and biological transformations.
General and Physical Properties
Mandelonitrile is typically a reddish-brown to yellow, oily liquid.[4][5] It is characterized by a distinct almond-like odor, attributable to its relationship with benzaldehyde.[6] The compound is sensitive to moisture and decomposes upon heating.[4][5] Quantitative physical and chemical data are summarized in the tables below.
Table 1: General Properties of Mandelonitrile
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-2-phenylacetonitrile | [5] |
| Synonyms | Benzaldehyde cyanohydrin, Phenylglycolonitrile, Amygdalonitrile | [5][6] |
| CAS Number | 532-28-5 | [5] |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5][7] |
| Appearance | Reddish-brown to dark red-brown liquid | [4][5] |
Table 2: Physicochemical Data for Mandelonitrile
| Property | Value | Reference(s) |
| Melting Point | -10 °C to 22 °C (Multiple values reported) | [1][4][7][8] |
| Boiling Point | ~170 °C (decomposes) | [8] |
| 338 °F (170 °C) at 760 mmHg (decomposes) | [5][7] | |
| Density | 1.117 g/mL at 25 °C | [1][8] |
| 1.1165 g/mL at 20 °C | [5][7] | |
| Flash Point | 97 °C (207 °F) - closed cup | [8][9] |
| Refractive Index | n20/D 1.530 | [8] |
| Solubility | ||
| In Water | Insoluble to less than 1 mg/mL | [4][5][6] |
| In Organic Solvents | Freely soluble in ethanol, diethyl ether, chloroform | [4][10] |
Chemical Properties and Reactivity
Mandelonitrile's reactivity is defined by its two functional groups: the hydroxyl (-OH) and the nitrile (-C≡N).
Stability and Decomposition
Mandelonitrile is thermally unstable and decomposes upon heating to release benzaldehyde and highly toxic hydrogen cyanide gas.[4][7] It is also sensitive to moisture.[4][5] The decomposition is pH-dependent, with the compound being significantly more stable under acidic conditions (pH < 4) and rapidly decomposing at neutral or alkaline pH.[11]
Caption: Figure 1: Decomposition pathway of Mandelonitrile.
Hydrolysis
Mandelonitrile can be hydrolyzed to mandelic acid. This reaction can be catalyzed by strong acids, such as hydrochloric acid.[6][12][13] Enzymatic hydrolysis is also a key reaction, utilized in various biocatalytic processes. Nitrilase enzymes can convert mandelonitrile into mandelic acid and ammonia, while nitrile hydratase can yield mandelamide.[14][15]
Incompatibilities
As a nitrile, it is incompatible with strong acids, and mixing with strong oxidizing acids can lead to violent reactions.[4] It is also incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can produce hydrogen cyanide.[4]
Experimental Protocols
Synthesis of Mandelonitrile from Benzaldehyde
The most common laboratory and industrial synthesis involves the reaction of benzaldehyde with a cyanide source.[7]
Objective: To synthesize racemic mandelonitrile.
Materials:
-
Benzaldehyde (freshly distilled)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃), saturated solution
-
Hydrochloric acid (HCl) for pH adjustment (optional)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Cracked ice
-
Water
Procedure (Sodium Bisulfite Adduct Method): [12]
-
In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and dropping funnel) placed in an ice bath, combine benzaldehyde, a solution of sodium cyanide in water.
-
While stirring vigorously, slowly add a saturated solution of sodium bisulfite. The addition should take approximately 10-15 minutes.
-
During the addition, add cracked ice to the reaction mixture to maintain a low temperature.
-
An oily layer of mandelonitrile will form. Continue stirring for an additional 30-60 minutes after the addition is complete.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer from the upper organic layer containing the crude mandelonitrile.
-
The aqueous layer can be extracted with a small portion of an organic solvent (e.g., ether) to recover any dissolved product.
-
Combine the organic layers. Further purification is often avoided due to the compound's instability, but if necessary, it can be carefully distilled under reduced pressure.
Caption: Figure 2: Workflow for Mandelonitrile synthesis.
Determination of Physical Properties
Standard analytical techniques are used to determine the physical properties of mandelonitrile.
-
Melting Point: Determined using a capillary melting point apparatus. The sample is introduced into a capillary tube, and the temperature at which the solid-to-liquid phase transition occurs is recorded.
-
Boiling Point: Determined by distillation at a specific pressure (e.g., 760 mmHg). Given its tendency to decompose, boiling point determination is often performed under reduced pressure to lower the required temperature.[16]
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C or 25 °C).
-
Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).
Biological Context and Related Compounds
Mandelonitrile is central to the chemical defense mechanisms of many plants and some insects.[2][4] It is stored in a non-toxic glycoside form, such as amygdalin. When plant tissue is damaged, enzymes hydrolyze the glycoside, releasing mandelonitrile, which then rapidly decomposes to benzaldehyde and toxic hydrogen cyanide.[1]
Caption: Figure 3: Relationship of Mandelonitrile to related compounds.
Safety and Handling
Mandelonitrile is highly toxic if swallowed, inhaled, or in contact with skin.[5] It can cause serious eye damage.[5] Its high toxicity is largely due to its decomposition into hydrogen cyanide.[4] Handling requires strict safety protocols, including the use of personal protective equipment (gloves, eye protection, respiratory protection) and working in a well-ventilated fume hood. It is combustible and should be stored in a dry, dark, and cool environment, away from incompatible materials.[4][7]
References
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Mandelonitrile | 532-28-5 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Mandelonitrile | 532-28-5 [chemicalbook.com]
- 5. Mandelonitrile | C8H7NO | CID 10758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 532-28-5: Mandelonitrile | CymitQuimica [cymitquimica.com]
- 7. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]
- 8. Mandelonitrile [chembk.com]
- 9. mandelonitrile, 532-28-5 [thegoodscentscompany.com]
- 10. Mandelonitrile [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mandelonitrile | 532-28-5 | TCI AMERICA [tcichemicals.com]
